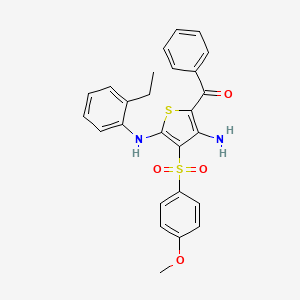

5-BENZOYL-N2-(2-ETHYLPHENYL)-3-(4-METHOXYBENZENESULFONYL)THIOPHENE-2,4-DIAMINE

Description

5-Benzoyl-N2-(2-ethylphenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine is a thiophene-based diamino derivative with a complex substitution pattern. Its structure features:

- A benzoyl group at the 5-position of the thiophene ring.

- A 2-ethylphenyl substituent on the N2 amine.

- A 4-methoxybenzenesulfonyl group at the 3-position.

This compound’s molecular formula is C26H24N2O4S2, with a molecular weight of 492.66 g/mol.

Properties

IUPAC Name |

[3-amino-5-(2-ethylanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O4S2/c1-3-17-9-7-8-12-21(17)28-26-25(34(30,31)20-15-13-19(32-2)14-16-20)22(27)24(33-26)23(29)18-10-5-4-6-11-18/h4-16,28H,3,27H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMGGLDPDXCNTGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)S(=O)(=O)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-BENZOYL-N2-(2-ETHYLPHENYL)-3-(4-METHOXYBENZENESULFONYL)THIOPHENE-2,4-DIAMINE is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a detailed overview of its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of thiophene derivatives and the introduction of various functional groups. The synthetic pathway often includes:

- Formation of Thiophene Core : The thiophene ring is synthesized through cyclization reactions involving appropriate precursors.

- Substitution Reactions : Functional groups such as benzoyl and methoxybenzenesulfonyl are introduced via electrophilic aromatic substitution or nucleophilic addition methods.

- Purification : The final compound is purified using techniques such as column chromatography.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it induces apoptosis in various cancer cell lines, including:

- U-937 (human leukemia)

- SK-MEL-1 (human melanoma)

In vitro assays have demonstrated that the compound inhibits cell proliferation effectively, with IC50 values comparable to established chemotherapeutics like doxorubicin.

The proposed mechanism for the anticancer activity involves:

- Tubulin Inhibition : The compound may disrupt microtubule dynamics by binding to tubulin, preventing mitotic spindle formation.

- Cyclin-dependent Kinase (CDK) Inhibition : It may also inhibit CDKs, leading to cell cycle arrest and subsequent apoptosis.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the thiophene ring. Key findings include:

- Electron-Withdrawing Groups (EWGs) : The presence of EWGs enhances antiproliferative activity.

- Substituent Positioning : The position of substituents on the phenyl rings affects binding affinity and biological efficacy.

Case Studies

-

Study on Apoptosis Induction :

- A study evaluated the apoptotic effects of the compound on U-937 cells using flow cytometry and annexin V staining. Results indicated a significant increase in early apoptotic cells upon treatment with the compound compared to control groups.

-

In Vivo Efficacy :

- Animal models treated with this compound showed reduced tumor growth rates compared to untreated controls, suggesting potential for further development as an anticancer agent.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | U-937 | 10 | Tubulin and CDK inhibition |

| Doxorubicin | U-937 | 0.5 | DNA intercalation |

| CA-4 | SK-MEL-1 | 0.8 | Tubulin polymerization blockade |

Table 2: Structure-Activity Relationship Findings

| Substituent | Position | Effect on Activity |

|---|---|---|

| Methoxy Group | Para | Increased potency |

| Ethyl Group | N2 | Moderate potency |

| Benzoyl Group | N1 | Essential for activity |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound is structurally analogous to derivatives within the thiophene-2,4-diamine family. A key comparator is 5-(2,4-Dimethylbenzoyl)-N2-(4-ethoxyphenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine (BA98688, CAS 947169-34-8) , documented in product indices .

Table 1: Comparative Structural and Physicochemical Properties

Hypothesized Functional Differences

Lipophilicity and Solubility

- The 2,4-dimethylbenzoyl group in BA98688 increases lipophilicity (higher logP) compared to the target compound’s unmodified benzoyl group. This may enhance membrane permeability but reduce aqueous solubility .

Metabolic Stability

- The ethoxy group in BA98688 may be susceptible to oxidative metabolism, whereas the ethyl group in the target compound could confer greater metabolic stability.

Binding Affinity

Research Implications

While direct biological data for the target compound are lacking, structural parallels to BA98688 suggest shared mechanisms of action. For example:

- Both compounds’ 4-methoxybenzenesulfonyl groups could act as hydrogen-bond acceptors, critical for targeting sulfonamide-sensitive enzymes.

- The N2 substituents may dictate selectivity profiles; ethylphenyl groups often favor hydrophobic targets (e.g., tyrosine kinases), while ethoxyphenyl groups may engage polar residues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.